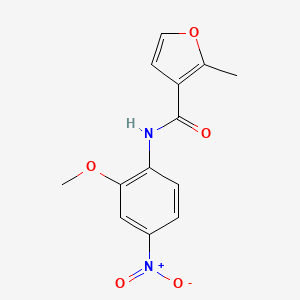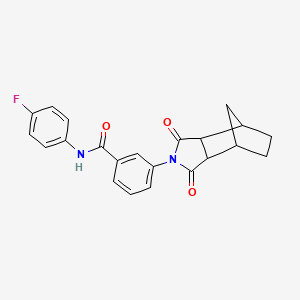![molecular formula C17H17N3O2 B4036857 1-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one](/img/structure/B4036857.png)
1-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one
Overview
Description
1-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group and a tetrahydropyrazolo[4,3-c]pyridin ring system
Preparation Methods
The synthesis of 1-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of appropriate aldehydes and amines under acidic conditions.
Wallach synthesis: This method uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with appropriate nucleophiles.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Chemical Reactions Analysis
1-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory and antioxidant agent.
Materials Science: The compound’s unique structure makes it a candidate for use in non-linear optical materials.
Biological Research: It has been studied for its potential to inhibit tubulin polymerization, which is crucial in cancer research.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one involves its interaction with molecular targets such as β-tubulin. The methoxyphenyl group fits into the pocket of β-tubulin, leading to the inhibition of tubulin polymerization. This action is crucial for its potential anti-cancer properties .
Comparison with Similar Compounds
1-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one can be compared with other compounds that have similar structures or functions:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin derivatives: Potent microtubule targeting agents.
Properties
IUPAC Name |
1-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]but-2-yn-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-5-16(21)20-9-8-15-14(11-20)17(19-18-15)12-6-4-7-13(10-12)22-2/h4,6-7,10H,8-9,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKVNPYWMAUEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide](/img/structure/B4036776.png)
![3-[(3-Phenylpropyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4036778.png)
![Ethyl 1-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate](/img/structure/B4036794.png)

![2-[(2-fluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4036816.png)
![3-[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol](/img/structure/B4036820.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4036826.png)
![Propan-2-yl 4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B4036841.png)
![6-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4036843.png)

![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4036849.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B4036873.png)
![[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B4036878.png)
